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Compound of Interest

Compound Name: Propane-2,2-d2

CAS No.: 2875-95-8

Cat. No.: B1600165 Get Quote

Technical Guide & Reference Standard

Executive Summary & Application Context
Propane-2,2-d2 (CAS: 1466-51-9) is a site-specific isotopologue of propane where the two

methylene hydrogens at the C2 position are replaced by deuterium. In drug development, this

specific deuteration pattern is critical for the "Deuterium Switch" strategy. The C2 position in

isopropyl moieties is often a metabolic "hotspot," susceptible to oxidation by Cytochrome P450

enzymes (e.g., hydroxylation to a tertiary alcohol).

Replacing C-H bonds with stronger C-D bonds at this metabolic soft spot can significantly

reduce the rate of metabolism (Kinetic Isotope Effect,

), thereby increasing the drug's half-life (

) and bioavailability without altering its pharmacodynamics.

This guide provides the definitive spectroscopic fingerprints required to validate the synthesis

and purity of Propane-2,2-d2 derivatives.

Molecular Structure & Symmetry
Propane-2,2-d2 retains the
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point group symmetry of the parent propane molecule, assuming the methyl groups are in their
equilibrium staggered conformation.

Formula:

Molecular Weight: 46.11 g/mol (vs. 44.10 for Propane-h8)

Symmetry Elements:

axis (passing through C2 and bisecting the C1-C3 angle).

plane (molecular plane, containing C1, C2, C3).

plane (perpendicular to the molecular plane, bisecting the H-C-H angles of the methyls).

Rotational Constants (Microwave Spectroscopy)
The substitution of H with D at the central carbon significantly alters the moments of inertia,

particularly

and

.

Parameter Propane-h8 (MHz)
Propane-2,2-d2
(MHz)

Structural Insight

A 29,207 ~25,000
Rotation about the

axis parallel to C1-C3.

B 8,446 ~7,800
Rotation about the

symmetry axis.

C 5,948 ~5,600*

Rotation

perpendicular to the

molecular plane.

Dipole Moment (

)
0.083 D 0.084 D

Slight increase due to

electronic isotope

effect.
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Estimated values based on Lide, D. R. (1960) structural refinement.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming site-specific deuteration. In Propane-2,2-d2, the

absence of the C2-H signal and the splitting of the methyl signals are diagnostic.

Proton NMR ( H)
The spectrum simplifies from a septet/doublet system (Propane-h8) to a single signal with

complex coupling.

Chemical Shift:

ppm (Methyl protons).

Multiplicity:Quintet (1:2:3:2:1 intensity ratio).

Coupling Mechanism: The 6 equivalent methyl protons couple to the 2 equivalent deuterium

atoms (

) on C2.

Coupling Constant:

Hz.

Derivation:

in propane is 7.4 Hz. Using the gyromagnetic ratio

, the predicted

Hz.

Carbon-13 NMR ( C)
The

C spectrum provides definitive proof of the
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core.

Carbon
Shift (

, ppm)
Multiplicity

Coupling (

)
Assignment

C1/C3 (Methyl) 16.3 (approx)
Broad Singlet /

Triplet Hz

Methyl carbons

see D through 2

bonds.

C2 (Methylene) 15.9 (approx) Quintet Hz

Central carbon

directly bonded

to two D.

Note: An isotope shift of

to -0.5 ppm (upfield) is observed for C2 relative to Propane-h8.

Vibrational Spectroscopy (IR & Raman)
The vibrational spectrum is characterized by the "silencing" of CH2 modes and the appearance

of CD2 modes at lower frequencies (shifted by factor

).

Key Diagnostic Bands
Stretching: A cluster of bands appears in the 2100–2200 cm⁻¹ region (symmetric and
asymmetric CD2 stretches), distinct from the C-H stretches at 2900 cm⁻¹.

CH2 Rocking (748 cm⁻¹ in h8): This intense band in standard propane disappears in

Propane-2,2-d2.

CD2 Rocking: Appears at approximately 530–560 cm⁻¹.

C-C Stretching: The symmetric C-C stretch (Raman active) shifts from 869 cm⁻¹ (h8) to

lower frequency due to the increased mass of the central unit.

Mass Spectrometry (MS)
The fragmentation pattern distinguishes 2,2-d2 from random deuteration (e.g., 1,2-d2).
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Molecular Ion (

): m/z 46 (vs 44 for h8).

Base Peak: m/z 31 (

).

Mechanism:[1] Loss of a methyl group (

, mass 15).

.

Diagnostic: In Propane-h8, the base peak is m/z 29 (

). The shift from 29 to 31 confirms the ethyl fragment retains two deuteriums (

).

Absence of m/z 30: Significant presence of m/z 30 (

) would indicate scrambling or impure synthesis (e.g., 1-d1 or 1,2-d2).

Synthesis Protocol
To ensure high isotopic purity (>98% D) and regioselectivity, a chemical reduction approach is

preferred over catalytic exchange (which causes scrambling).

Recommended Workflow: Reductive Dehalogenation
This protocol utilizes 2,2-Dichloropropane as the precursor, which fixes the position of the

functionality.

Reagents:

2,2-Dichloropropane (Commercially available or from Acetone +

).

Lithium Aluminum Deuteride (
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, >99 atom % D).

Solvent: Diglyme (High boiling point ether) or THF.

Step-by-Step Protocol:

Setup: Flame-dry a 3-neck flask equipped with a reflux condenser, dropping funnel, and a

gas outlet connected to a cold trap (-78°C, dry ice/acetone).

Charging: Add

(1.5 eq) suspended in dry Diglyme under

atmosphere.

Addition: Dropwise add 2,2-Dichloropropane to the suspension. The reaction is exothermic.

Reaction: Heat the mixture to reflux (

). The reduced product, Propane-2,2-d2 (bp -42°C), will evolve as a gas.

Collection: The gas passes through the condenser (to return solvent) and condenses in the

cold trap.

Purification: Distill the collected liquid at low temperature to remove traces of propene (by-

product of elimination).

Synthesis & Analysis Workflow Diagram

Acetone
(CH3-CO-CH3)

2,2-Dichloropropane
(Intermediate)

Chlorination
(-POCl3)

PCl5
(Chlorinating Agent) Propane-2,2-d2

(Target)

Reductive Dehalogenation
(Diglyme, Reflux)

LiAlD4
(Deuteride Source)

NMR Analysis
(Quintet @ 0.9 ppm)

Mass Spec
(Base Peak m/z 31)

Click to download full resolution via product page
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Caption: Synthesis pathway from Acetone to Propane-2,2-d2 via 2,2-Dichloropropane,

validated by NMR and MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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